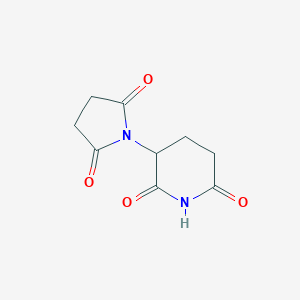
2-Succinimidoglutarimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Succinimidoglutarimide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of glutarimide and has a succinimide group attached to it. It has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-Succinimidoglutarimide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
2-Succinimidoglutarimide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Succinimidoglutarimide in lab experiments is its potent antitumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-Succinimidoglutarimide. One of the most significant areas of research is the development of new drugs based on this compound. This could lead to the development of more effective treatments for various types of cancers. Another area of research is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Succinimidoglutarimide is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. While there is still much to learn about this compound, it has the potential to lead to the development of more effective treatments for various types of cancers and other diseases.
Méthodes De Synthèse
The synthesis of 2-Succinimidoglutarimide can be achieved through various methods, including the reaction of glutarimide with succinic anhydride in the presence of a catalyst. This reaction results in the formation of 2-Succinimidoglutarimide, which can be purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-Succinimidoglutarimide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its potential use in medicinal chemistry. Studies have shown that this compound has potent antitumor activity and can be used in the treatment of various types of cancers.
Propriétés
Numéro CAS |
1608-85-1 |
|---|---|
Nom du produit |
2-Succinimidoglutarimide |
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) |
Clé InChI |
HHSYPPYKDPFHGB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
Autres numéros CAS |
19246-23-2 |
Synonymes |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



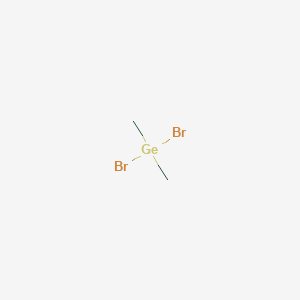
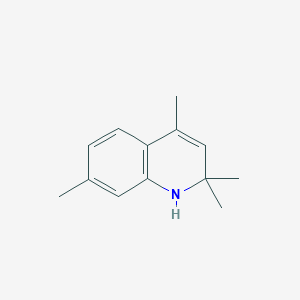
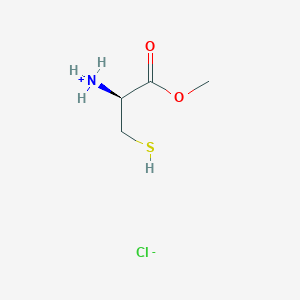
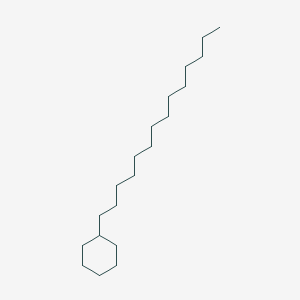
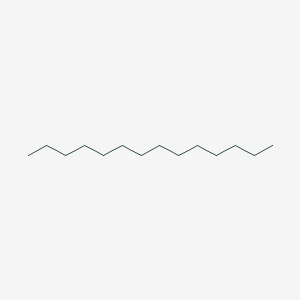
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
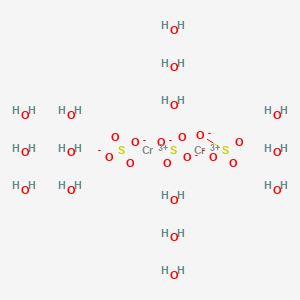
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
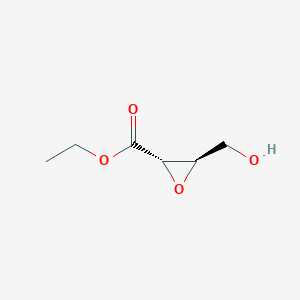
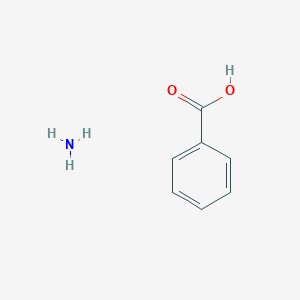
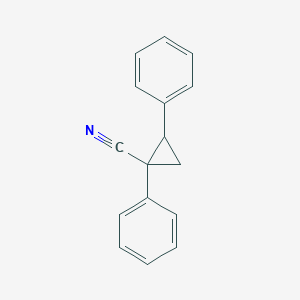


![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)